4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their broad spectrum of biological activities, making them valuable in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be achieved through various methods such as the Skraup, Doebner, or Friedländer synthesis.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to minimize the use of hazardous solvents and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methylquinoline-2(1H)-one: This compound shares the chloro and quinoline core but differs in the substituent at the 6-position.
4-Chloro-8-methylquinoline-2(1H)-one: Another isomer with a different substitution pattern on the quinoline ring.
Uniqueness
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline is unique due to the presence of the oxolan-2-ylmethylsulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H14ClNO3S |
---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
4-chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-5-6-16-14-4-3-11(8-12(13)14)20(17,18)9-10-2-1-7-19-10/h3-6,8,10H,1-2,7,9H2 |
InChI-Schlüssel |
QBKCFCZJXRTQSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CS(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.